molecular formula C10H14N2O3 B1644465 5-Methyl-4-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid CAS No. 893750-02-2

5-Methyl-4-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid

Cat. No.: B1644465
CAS No.: 893750-02-2
M. Wt: 210.23 g/mol
InChI Key: ITGPIAXTRPSCJG-UHFFFAOYSA-N
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Description

5-Methyl-4-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid is a chemical compound characterized by its isoxazole ring structure, which is a five-membered ring containing one oxygen atom and one nitrogen atom

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with readily available starting materials such as 5-methylisoxazole-3-carboxylic acid and pyrrolidine.

  • Reaction Conditions: The reaction involves the formation of a pyrrolidinylmethyl group on the isoxazole ring. This can be achieved through nucleophilic substitution reactions under controlled conditions.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to modify the functional groups on the isoxazole ring.

  • Substitution: Nucleophilic substitution reactions are common, where different nucleophiles can replace the pyrrolidinylmethyl group.

Common Reagents and Conditions:

  • Oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reducing agents like lithium aluminum hydride or sodium borohydride.

  • Nucleophiles such as amines or alcohols, often in the presence of a base.

Major Products Formed:

  • Oxidized derivatives of the isoxazole ring.

  • Reduced forms of the compound.

  • Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: Medicine: The compound may be explored for its pharmacological properties, such as its potential use as a drug candidate. Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 5-Methyl-4-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

  • 4-(Pyrrolidin-1-ylmethyl)benzaldehyde

  • 5-Methylisoxazole-3-carboxylic acid

  • Other isoxazole derivatives

Uniqueness: Compared to similar compounds, 5-Methyl-4-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid has a unique combination of functional groups that may confer distinct chemical and biological properties

This compound represents a valuable addition to the field of chemical research, with promising applications across various domains. Further studies and developments are likely to uncover even more uses and benefits.

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Properties

IUPAC Name

5-methyl-4-(pyrrolidin-1-ylmethyl)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-7-8(6-12-4-2-3-5-12)9(10(13)14)11-15-7/h2-6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGPIAXTRPSCJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)O)CN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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